(S)-2-Acetamido-N-methyl-3-phenylpropanamide (Ac-Phe-NHMe) is a derivative of phenylalanine, a naturally occurring amino acid. It is often utilized as a model peptide in scientific research. [, , , , , ] This compound serves as a simplified representation of larger peptides and proteins, enabling researchers to study fundamental biophysical and biochemical processes in a controlled manner. [, , ]
Acetyl-phenylalanine-N-methylamide (Ac-Phe-NHMe) is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is classified as an α-amino acid derivative, where the phenylalanine backbone is modified with an acetyl group at the amino terminal and a methyl group at the nitrogen of the amide. Ac-Phe-NHMe is of significant interest in biochemical and pharmaceutical research due to its potential applications in drug design and peptide synthesis.
Ac-Phe-NHMe can be synthesized from phenylalanine through various chemical processes. It falls under the broader category of modified amino acids, which are crucial for understanding protein structure and function. The classification of Ac-Phe-NHMe as a derivative of α-amino acids highlights its relevance in studies involving peptide bonding and conformational dynamics.
The synthesis of Ac-Phe-NHMe typically involves several steps:
The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The final product, Ac-Phe-NHMe, is typically characterized by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of Ac-Phe-NHMe features:
This structure can be represented as follows:
The molecular weight of Ac-Phe-NHMe is approximately 166.19 g/mol. Its melting point and solubility characteristics depend on the solvent used during analysis.
Ac-Phe-NHMe can participate in various chemical reactions typical for amino acid derivatives, including:
Reactions involving Ac-Phe-NHMe can be facilitated by enzymatic methods or chemical catalysts, enhancing selectivity and yield.
The mechanism by which Ac-Phe-NHMe exerts its effects often involves:
Studies have shown that modifications like methylation at the amide nitrogen can significantly influence the stability and activity of peptides in biological assays.
Relevant data from studies indicate that Ac-Phe-NHMe exhibits characteristic infrared absorption peaks corresponding to its functional groups, confirming its structure through spectroscopic analysis.
Ac-Phe-NHMe has several applications in scientific research:
Molecular dynamics (MD) simulations provide critical insights into the backbone torsional constraints of N-acetylphenylalanine-N'-methylamide (Ac-Phe-NHMe). Studies on similar capped dipeptides reveal that the φ (C–N–Cα–C) and ψ (N–Cα–C–N) dihedral angles govern conformational stability. For Ac-Phe-NHMe, simulations in chloroform show a propensity for β-sheet-like dimers stabilized by intermolecular hydrogen bonds, where the bulky phenylalanine side chain influences torsional freedom [6]. Explicit-solvent MD simulations further demonstrate that the β-turn populations (Types I and II) are highly solvent-dependent; methanol disrupts hydrogen-bonded networks observed in chloroform, increasing conformational flexibility [2].
Key torsional constraints identified include:
Table 1: Dominant Conformational States of Ac-Phe-NHMe in MD Simulations
Solvent | Primary Structure | φ/ψ Angles (°) | Stabilizing Forces |
---|---|---|---|
Chloroform | β-sheet dimer | φ: −68 to −80 | Intermolecular H-bonds, π-stacking |
Methanol | Disordered coil | ψ: 120–180 | Solvent H-bonding |
Water | Extended β-strand | φ: −120 to −140 | Backbone-solvent H-bonds |
Density Functional Theory quantifies electron distribution in Ac-Phe-NHMe, correlating it with conformational energetics. Hybrid functionals (e.g., B3LYP and M062X) are employed to map electrostatic potentials (ESP) and identify stable conformers [1] [4]. The M062X functional outperforms B3LYP in predicting hydration effects, with root-mean-square deviations (RMSD) of <0.01 Å for bond lengths in explicit water models [1]. Key findings include:
For excitation energies, ensemble DFT (EDFT) provides corrections to Kohn-Sham orbital differences, enabling efficient prediction of electronic transitions in the phenyl chromophore without exhaustive TDDFT calculations [7].
Accurate force fields for Ac-Phe-NHMe require parameterization of non-bonded interactions involving the aromatic side chain and capped termini. The General Automated Atomic Model Parameterization (GAAMP) method optimizes three key terms [5]:
Challenges include H-bond directionality in the amide groups, which requires explicit QM water interaction data to parameterize angle-dependent terms [5]. Force fields like CHARMM and AMBER are refined using NMR chemical shifts and spin-lattice relaxation times (T₁), which validate H-bond distances between Ac-Phe-NHMe and phospholipid head groups (e.g., O=P in lecithin at 2.8–3.0 Å) [4].
Table 2: Force Field Optimization Targets for Ac-Phe-NHMe
Parameter Type | QM Target Data | Force Field Term | Optimization Error |
---|---|---|---|
Partial charges | ESP (HF/6-31G*) | Atomic charges (qᵢ) | RMSD: 0.03 e |
Dihedrals | 1D φ/ψ scans | Fourier coefficients (Kϕ) | ΔE: <0.3 kcal/mol |
vdW | Water interaction energies | ε, Rₘᵢₙ | ΔGₛₒₗᵥ: ±0.5 kcal/mol |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: